1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine
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Overview
Description
1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine is a chemical compound that features a piperazine ring substituted with a 6-chloropyridin-3-ylsulfonyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 4-(propan-2-yl)piperazine. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane . The mixture is stirred at low temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline
- N-[(6-Chloropyridin-3-yl)methyl]methylamine
Uniqueness
1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine is unique due to the presence of both a sulfonyl group and an isopropyl group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18ClN3O2S |
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Molecular Weight |
303.81 g/mol |
IUPAC Name |
1-(6-chloropyridin-3-yl)sulfonyl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C12H18ClN3O2S/c1-10(2)15-5-7-16(8-6-15)19(17,18)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
KBEVORJYGNBWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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